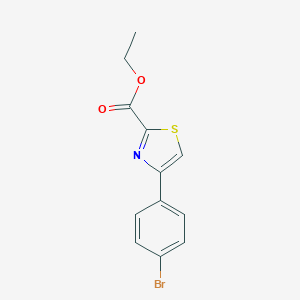

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)thiazole-2-carboxaldehyde. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

化学反応の分析

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

科学的研究の応用

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate has several scientific research applications:

作用機序

The mechanism of action of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . Additionally, they may interact with various receptors and enzymes in the human body, contributing to their biological activities .

類似化合物との比較

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

Ritonavir: An antiretroviral drug used in the treatment of HIV.

Abafungin: An antifungal drug used to treat fungal infections.

Tiazofurin: An antineoplastic drug used in cancer therapy.

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .

生物活性

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, including anticancer, antiviral, and antimicrobial activities, supported by various studies and data.

Chemical Structure

This compound features a thiazole ring, which is known for its presence in many biologically active compounds. The structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- In Vitro Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). Results indicated that it exhibits significant antiproliferative activity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against flaviviruses.

Key Findings:

- Antiflaviviral Activity : In studies focused on flavivirus infections, derivatives of phenylthiazoles were shown to inhibit viral replication effectively. While specific data on this compound's activity against flaviviruses is limited, structural analogs suggest potential efficacy due to the thiazole moiety's ability to interact with viral proteins .

- Selectivity Index : Compounds similar in structure have demonstrated high selectivity indices (TI) in antiviral assays, indicating a favorable therapeutic window .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various pathogenic bacteria and fungi.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

- Time-Kill Assays : In time-kill assays, the compound exhibited bactericidal effects within 24 hours of exposure, further supporting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring and the phenyl group can significantly enhance or diminish activity.

| Modification | Effect on Activity |

|---|---|

| Bromination at para position | Increases anticancer potency |

| Alkyl substitution on thiazole | Enhances antimicrobial efficacy |

| Alteration of ester group | Impacts antiviral selectivity |

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Anticancer Trials : A phase II trial involving a thiazole derivative similar to this compound showed promising results in patients with advanced breast cancer, leading to further exploration in combination therapies .

- Antiviral Research : A study examining the effects of thiazole compounds on dengue virus indicated that modifications could lead to enhanced antiviral properties without increasing toxicity .

- Antimicrobial Investigations : Clinical isolates of resistant bacterial strains were treated with thiazole derivatives, resulting in significant reductions in bacterial load, suggesting potential applications in treating antibiotic-resistant infections .

特性

IUPAC Name |

ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCLHKIDYQWOAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356441 |

Source

|

| Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-02-3 |

Source

|

| Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。